

Spectral Analysis of 6-Formylpicolinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 6-Formylpicolinonitrile

Cat. No.: B1333604

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **6-formylpicolinonitrile** (CAS No. 206201-64-1), a key intermediate in various synthetic applications. While exhaustive searches for publicly available experimental spectra have been conducted, specific datasets for this compound are not readily available in the reviewed literature. Therefore, this document presents predicted spectral data based on the known chemical structure and established principles of spectroscopic analysis. This guide is intended to assist researchers in the identification and characterization of **6-formylpicolinonitrile**.

Chemical Structure and Overview

6-Formylpicolinonitrile, also known as 5-cyanopicolinaldehyde or 6-formyl-3-pyridinecarbonitrile, possesses a pyridine ring substituted with a formyl group at the 2-position and a nitrile group at the 6-position. Its molecular formula is $C_7H_4N_2O$, with a molecular weight of 132.12 g/mol. The presence of these functional groups—an aldehyde, a nitrile, and an aromatic heterocycle—gives rise to characteristic signals in various spectroscopic analyses.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **6-formylpicolinonitrile**. These values are derived from established correlation charts and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~10.1	Singlet	-	1H	Aldehydic proton (-CHO)
~8.2	Doublet	~8.0	1H	Aromatic proton (H-4)
~8.0	Doublet	~8.0	1H	Aromatic proton (H-5)
~7.9	Triplet	~8.0	1H	Aromatic proton (H-3)

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehydic carbon (C=O)
~155	Aromatic carbon (C-2)
~140	Aromatic carbon (C-6)
~130	Aromatic carbon (C-4)
~128	Aromatic carbon (C-5)
~125	Aromatic carbon (C-3)
~117	Nitrile carbon (C \equiv N)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Medium, Weak	Aldehydic C-H stretch (Fermi doublet)
~2230	Strong	C≡N (nitrile) stretch
~1710	Strong	C=O (aldehyde) stretch
~1600, ~1470	Medium-Strong	Aromatic C=C and C=N ring stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment Ion
132	[M] ⁺ (Molecular ion)
131	[M-H] ⁺
104	[M-CO] ⁺
103	[M-CHO] ⁺
77	[C ₅ H ₃ N] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed above. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

A sample of **6-formylpicolinonitrile** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A standard 5 mm NMR tube is used. ¹H NMR spectra are typically acquired using a 400 MHz or higher field spectrometer. A sufficient number of scans (e.g., 16-64) are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a higher

number of scans is usually required due to the low natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

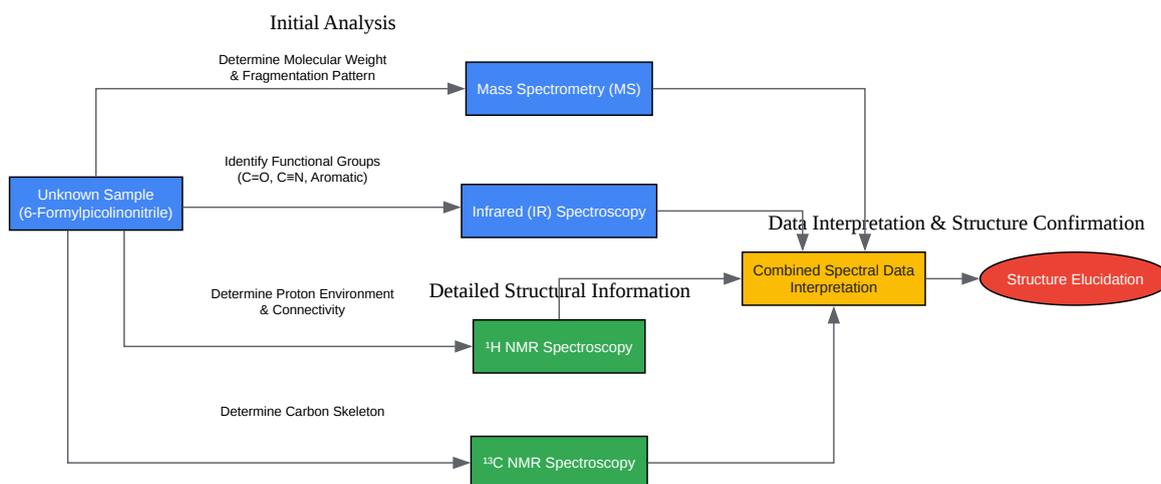
For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a volatile compound, Electron Ionization (EI) coupled with a Gas Chromatography (GC-MS) system is common. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. For less volatile or thermally sensitive compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a suitable mass analyzer (e.g., Time-of-Flight, Quadrupole) can be used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like **6-formylpicolinonitrile** using a combination of spectroscopic methods.



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A logical workflow for spectroscopic identification.

This guide provides a foundational understanding of the expected spectral characteristics of **6-formylpicolinonitrile**. Researchers who synthesize or handle this compound are encouraged to perform their own spectral analyses for definitive characterization.

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